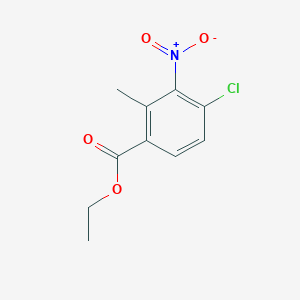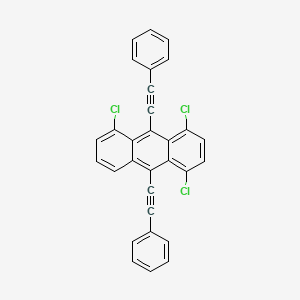
1,4,5-Trichloro-9,10-bis(phenylethynyl)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5-Trichloro-9,10-bis(phenylethynyl)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications. The presence of chlorine atoms and phenylethynyl groups enhances its chemical reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4,5-Trichloro-9,10-bis(phenylethynyl)anthracene can be synthesized through a series of chemical reactions involving anthracene as the starting material. The synthesis typically involves the following steps:
Chlorination: Anthracene is chlorinated to introduce chlorine atoms at the 1, 4, and 5 positions.
Sonogashira Coupling: The chlorinated anthracene undergoes a Sonogashira coupling reaction with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. This reaction introduces the phenylethynyl groups at the 9 and 10 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4,5-Trichloro-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into hydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydro derivatives.
Substitution: Various substituted anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
1,4,5-Trichloro-9,10-bis(phenylethynyl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe and in the study of photophysical properties.
Biology: Employed in bioimaging and as a marker in fluorescence microscopy.
Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The compound exerts its effects primarily through its photophysical properties. Upon excitation by light, it emits fluorescence, which can be harnessed for various applications. The molecular targets and pathways involved include:
Fluorescence Emission: The compound absorbs light and re-emits it at a different wavelength, making it useful in imaging and diagnostic applications.
Energy Transfer: It can participate in energy transfer processes, which are crucial in OLEDs and other optoelectronic devices.
Vergleich Mit ähnlichen Verbindungen
1,4,5-Trichloro-9,10-bis(phenylethynyl)anthracene is unique due to its specific substitution pattern and photophysical properties. Similar compounds include:
1-Chloro-9,10-bis(phenylethynyl)anthracene: Lacks the additional chlorine atoms, resulting in different reactivity and properties.
9,10-Bis(phenylethynyl)anthracene: Does not have any chlorine atoms, leading to distinct photophysical characteristics.
1,5-Dichloro-9,10-bis(phenylethynyl)anthracene: Contains two chlorine atoms, offering a different set of chemical and physical properties.
Eigenschaften
CAS-Nummer |
98805-16-4 |
|---|---|
Molekularformel |
C30H15Cl3 |
Molekulargewicht |
481.8 g/mol |
IUPAC-Name |
1,4,5-trichloro-9,10-bis(2-phenylethynyl)anthracene |
InChI |
InChI=1S/C30H15Cl3/c31-25-13-7-12-22-23(16-14-20-8-3-1-4-9-20)29-26(32)18-19-27(33)30(29)24(28(22)25)17-15-21-10-5-2-6-11-21/h1-13,18-19H |
InChI-Schlüssel |
GYEPOHIURQQQEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=C3C=CC=C(C3=C(C4=C(C=CC(=C24)Cl)Cl)C#CC5=CC=CC=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


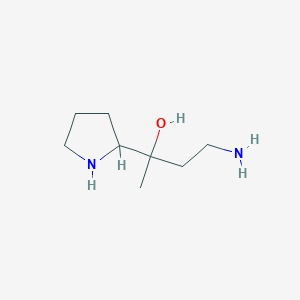



![Glycine, N,N'-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis-](/img/structure/B13148755.png)
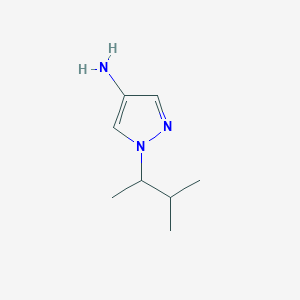
![N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide](/img/structure/B13148764.png)

![(1S,2S,5R,10R,12S,13R,14S)-12,13-dichloro-5-hydroxy-14-methyl-8-oxapentacyclo[11.8.0.02,10.05,10.014,19]henicosa-15,18-diene-6,9,17-trione](/img/structure/B13148777.png)

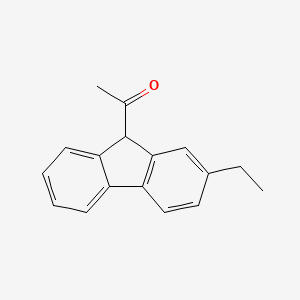
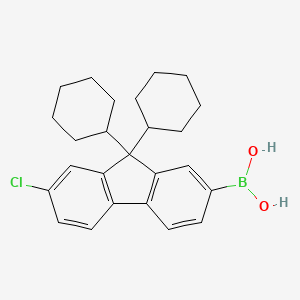
![1-Amino-2-[([1,1'-biphenyl]-4-yl)oxy]-4-bromoanthracene-9,10-dione](/img/structure/B13148792.png)
